3-Fluoro-4-methyl-DL-phenylglycine

Description

BenchChem offers high-quality 3-Fluoro-4-methyl-DL-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methyl-DL-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

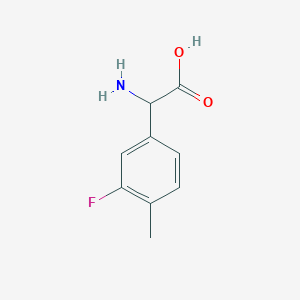

IUPAC Name |

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVSYYUISCXCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379137 |

Source

|

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-76-2 |

Source

|

| Record name | 3-Fluoro-4-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methyl-DL-phenylglycine is a synthetic, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring of the phenylglycine scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Fluorine, with its high electronegativity and small van der Waals radius, can modulate pKa values, enhance binding affinity to target proteins, and block sites of metabolic degradation.[1] This guide provides a comprehensive overview of the known and estimated physicochemical properties of 3-Fluoro-4-methyl-DL-phenylglycine, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Core Properties

The foundational step in understanding any molecule is a thorough characterization of its basic physicochemical properties. While specific experimental data for 3-Fluoro-4-methyl-DL-phenylglycine is not extensively reported in the literature, we can infer and estimate several key parameters based on its structure and data from closely related analogs.

Caption: Chemical Structure of 3-Fluoro-4-methyl-DL-phenylglycine.

Table 1: Physicochemical Properties of 3-Fluoro-4-methyl-DL-phenylglycine and Related Analogs

| Property | 3-Fluoro-4-methyl-DL-phenylglycine | 3-Fluoro-DL-phenylglycine (Analog) | 4-Fluoro-DL-phenylglycine (Analog) | Phenylglycine (Parent) |

| Molecular Formula | C₉H₁₀FNO₂[2] | C₈H₈FNO₂[3] | C₈H₈FNO₂[4] | C₈H₉NO₂[5] |

| Molecular Weight | 183.18 g/mol [2] | 169.15 g/mol [3] | 169.15 g/mol [4] | 151.16 g/mol [5] |

| Melting Point (°C) | Estimated: >250 (decomposes) | >250[3] | >300[6] | 290[5] |

| Boiling Point (°C) | Estimated: ~290-310 (decomposes) | 286.5 at 760 mmHg[3] | Not available | Not applicable |

| Solubility | Estimated: Slightly soluble in water; soluble in dilute acids and bases. | Not specified | Not specified | Slightly soluble in water |

| pKa (Carboxyl) | Estimated: ~2.0 - 2.5 | Not specified | Not specified | 2.2 |

| pKa (Ammonium) | Estimated: ~9.0 - 9.5 | Not specified | Not specified | 9.2 |

Synthesis of 3-Fluoro-4-methyl-DL-phenylglycine

The synthesis of 3-Fluoro-4-methyl-DL-phenylglycine can be approached through established methods for α-amino acid synthesis, with the Strecker synthesis being a prominent and versatile route.[7][8][9] This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Part 1: Synthesis of the Precursor Aldehyde (3-Fluoro-4-methylbenzaldehyde)

The starting material for the Strecker synthesis is the corresponding aldehyde. 3-Fluoro-4-methylbenzaldehyde can be synthesized from 4-methylbenzaldehyde.[10][11]

Caption: Synthetic workflow for 3-Fluoro-4-methyl-DL-phenylglycine.

Part 2: Strecker Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-Fluoro-4-methylbenzaldehyde in a suitable solvent such as methanol or ethanol.[10][11][]

-

Addition of Reagents: To the stirred solution, add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction to form the α-aminonitrile can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to acidic hydrolysis (e.g., using concentrated HCl) and heated to reflux.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.

Physicochemical Characterization: Experimental Protocols

Solubility Determination

The solubility of 3-Fluoro-4-methyl-DL-phenylglycine can be determined in various solvents (e.g., water, ethanol, buffers of different pH) using the following protocol:

-

Sample Preparation: Add an excess amount of the solid amino acid to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to separate the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved amino acid using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or by evaporating the solvent and weighing the residue.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.[13]

-

Sample Preparation: Dissolve a precisely weighed amount of 3-Fluoro-4-methyl-DL-phenylglycine in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the α-hydrogen, and the amine protons.[13][14][15][16][17]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the α-carbon, and the aromatic carbons. The carbon signals in the phenyl ring will show coupling to the fluorine atom.[18]

-

¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. A single signal is expected for the fluorine atom on the phenyl ring, and its chemical shift will be indicative of its electronic environment.[19][20][21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (amine): Medium bands around 3000-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹

-

C-F stretch: Strong band in the region of 1000-1400 cm⁻¹[24][25]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. Fragmentation patterns can also provide structural information.[26][27]

Applications in Drug Discovery and Research

Fluorinated amino acids like 3-Fluoro-4-methyl-DL-phenylglycine are valuable tools in drug discovery for several reasons:

-

Metabolic Stability: The C-F bond is very strong, and the introduction of fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.

-

Conformational Control: The steric and electronic properties of the fluoro and methyl groups can influence the preferred conformation of the molecule, which can be crucial for its biological activity.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for studying drug-target interactions using ¹⁹F NMR spectroscopy.[19][20][21][22][23]

Chiral Resolution

As the described synthesis yields a racemic (DL) mixture, chiral resolution is often necessary to isolate the individual D- and L-enantiomers, which may exhibit different biological activities. Common methods for resolving racemic amino acids include:

-

Diastereomeric Salt Formation: Reaction with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts that can be separated by fractional crystallization.[28]

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.[29][30][31]

-

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.[32]

Conclusion

3-Fluoro-4-methyl-DL-phenylglycine represents a promising building block for the development of novel therapeutics. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and comprehensive physicochemical characterization based on well-established methodologies and data from closely related analogs. The detailed protocols and theoretical background presented herein are intended to empower researchers to explore the full potential of this and other fluorinated amino acids in their drug discovery and development endeavors.

References

- Tamizawa, H., & Bender, M. L. (1974). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. J. Biol. Chem., 249, 2130-2134.

-

PubChem. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. In PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. In PubMed. [Link]

-

Journal of the American Chemical Society. (2023, January 5). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. In PubMed. [Link]

-

ResearchGate. (n.d.). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. [Link]

-

Amerigo Scientific. (n.d.). 3-Fluoro-4-methylbenzaldehyde (98%). [Link]

-

ACS Publications. (2014, October 7). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine. [Link]

-

Kessels SA. (n.d.). Resolution processes. [Link]

-

PubChem. (n.d.). L-Phenylglycine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 10). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. [Link]

-

American Chemical Society. (n.d.). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of r-Chiral Primary Amines by 1H NMR Spectroscopy. [Link]

-

OPUS. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

-

ScienceDirect. (2022, December 31). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. [Link]

-

National Center for Biotechnology Information. (2021, October 10). Enzymatic synthesis of fluorinated compounds. PubMed. [Link]

-

ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). [Link]

-

National Center for Biotechnology Information. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

-

Frontiers. (2022, August 4). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

-

SciSpace. (2021, October 9). Enzymatic synthesis of fluorinated compounds. [Link]

-

PubChem. (n.d.). 3-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

-

The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

-

National Center for Biotechnology Information. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. PMC. [Link]

-

ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

ResearchGate. (n.d.). FTIR spectra for derivative (12). [Link]

-

Chemsrc. (2025, August 21). 4-Fluoro-L-phenylalanine. [Link]

-

PubChem. (n.d.). p-Fluorophenylalanine. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. [Link]

-

SpectraBase. (n.d.). N-Phenylglycine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methyl-DL-phenylglycine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). N-Phenylglycine methyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. [Link]

-

Wikipedia. (n.d.). Phenylglycine. [Link]

-

Wikipedia. (n.d.). N-Phenylglycine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluoro-4-methyl-DL-phenylglycine | C9H10FNO2 | CID 2774627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Fluoro-DL-phenylglycine | 7292-74-2 - BuyersGuideChem [buyersguidechem.com]

- 4. scbt.com [scbt.com]

- 5. Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3-Fluoro-4-methylbenzaldehyde 98 177756-62-6 [sigmaaldrich.com]

- 11. 3-Fluoro-4-methylbenzaldehyde (98%) - Amerigo Scientific [amerigoscientific.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210) [hmdb.ca]

- 18. spectrabase.com [spectrabase.com]

- 19. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. par.nsf.gov [par.nsf.gov]

- 24. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. spectrabase.com [spectrabase.com]

- 28. Resolution processes [kesselssa.com]

- 29. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of fluorinated phenylglycine derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Phenylglycine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Fluorine in Phenylglycine Scaffolds

The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] When applied to the phenylglycine scaffold, a privileged structure in its own right due to its presence in numerous natural products and its utility as a chiral building block, fluorination unlocks a vast new landscape of biological activities.[6][7][8][9]

This guide provides an in-depth exploration of the biological activities of fluorinated phenylglycine derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale for their evaluation. The protocols and insights herein are designed for the practicing researcher, scientist, and drug development professional, reflecting a synthesis of established literature and field-proven experience.

Part 1: Anticancer Activity - Exploiting Metabolic Pathways

The proliferation of cancer cells often involves the upregulation of specific metabolic pathways, such as amino acid transport. Fluorinated phenylglycine derivatives can act as "Trojan horses," leveraging these pathways to gain entry into cells and exert cytotoxic effects.

Mechanism of Action: Amino Acid Transporter Hijacking

A key mechanism for the anticancer effect of certain fluorinated aromatic amino acids is their active transport into cancer cells. Research on human breast cancer cells (MCF-7) has demonstrated that analogues like L-p-fluorophenylalanine are taken up by the L-type amino acid transporter (System L).[10] This transporter is frequently overexpressed in various cancers to meet the high demand for essential amino acids. Once inside, these fraudulent amino acids can be mistakenly incorporated into proteins or otherwise disrupt cellular metabolism, leading to irreversible growth inhibition.[10]

Below is a diagram illustrating this proposed mechanism of cellular uptake and subsequent activity.

Caption: Uptake of L-p-fluorophenylalanine via System L transporter in cancer cells.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substitutions on the phenyl ring are critical determinants of activity. Studies have shown that specific fluorination patterns can significantly enhance cytotoxicity. For instance, fluorinated derivatives of the camptothecin-related molecule FL118 demonstrated that fluoroaryl groups at position 7 could substantially boost antitumor efficacy, with some derivatives showing IC₅₀ values in the low nanomolar range.[11] This highlights the role of fluorine in optimizing interactions with the molecular target, which in the case of camptothecin analogues is topoisomerase I.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activities of representative fluorinated phenylglycine analogues against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| L-p-Fluorophenylalanine | MCF-7 (Breast) | ~15 | [10] |

| L-4-Fluorotryptophan | MCF-7 (Breast) | ~3 | [10] |

| L-6-Fluorotryptophan | MCF-7 (Breast) | ~10 | [10] |

| Compound 7n (FL118 Deriv.) | A549 (Lung) | 0.009 | [11] |

| Compound 7l (FL118 Deriv.) | Multiple | 0.012 - 0.026 | [11] |

| 4,5-Diphenyl-lepidiline Deriv. (9a) | HeLa (Cervical) | 0.019 | [12] |

Experimental Protocol: Cell Proliferation Assay (ATP-based)

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of fluorinated phenylglycine derivatives. The use of an ATP-based assay (e.g., CellTiter-Glo®) is advantageous as ATP levels are a direct indicator of metabolically active, viable cells.

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of test compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Fluorinated phenylglycine derivatives (solubilized in DMSO)

-

Sterile, white-walled, 96-well microplates

-

ATP-based luminescence assay reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2x concentration serial dilution of the test compounds in complete medium. Start with a high concentration (e.g., 200 µM) and perform 1:3 dilutions. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%) and a positive control (e.g., doxorubicin).

-

Dosing: Add 90 µL of the 2x compound dilutions to the corresponding wells on the cell plate. This brings the final volume to 180 µL and the compound concentration to 1x.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay:

-

Equilibrate the plate and the ATP-based assay reagent to room temperature (~30 minutes).

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

-

Analysis:

-

Subtract the average background luminescence (wells with medium only).

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the normalized viability (%) against the log of the compound concentration.

-

Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

-

Part 2: Antimicrobial Activity - Targeting Bacterial Cell Wall Synthesis and Beyond

Fluorinated amino acids and their derivatives present a promising avenue for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.[13] Their mechanisms often involve the inhibition of essential bacterial enzymes.

Mechanism of Action: Enzyme Inhibition

A classic target for antibacterial agents is the enzyme alanine racemase, which is crucial for the synthesis of the D-alanine component of the bacterial cell wall peptidoglycan. Halovinylglycine compounds, including fluorinated variants, have been identified as efficient inhibitors of this enzyme.[14] By preventing the formation of D-alanine, these compounds effectively halt cell wall construction, leading to bacterial lysis. Some fluorinated peptidomimetics also exert their effect by disrupting the bacterial cell membrane, a mechanism common to many antimicrobial peptides.[15][16]

The workflow for identifying and characterizing such antimicrobial compounds is outlined below.

Caption: Workflow for discovery of new fluorinated antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method to determine the MIC of a compound against a bacterial strain.

Objective: To find the lowest concentration of a test compound that visibly inhibits the growth of a target bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, round-bottom microplates

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., vancomycin)

Procedure:

-

Compound Plating: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only CAMHB.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Part 3: Neurological Activity - Modulating Synaptic Transmission

Phenylglycine derivatives are well-known for their ability to interact with glutamate receptors, which are central to synaptic transmission in the central nervous system.[17][18] Fluorination provides a powerful tool to fine-tune the potency and selectivity of these compounds for specific receptor subtypes.

Mechanism of Action: Glutamate Receptor Modulation

Phenylglycine derivatives can act as antagonists or agonists at metabotropic glutamate receptors (mGluRs) and N-methyl-D-aspartate (NMDA) receptors.[17][19] For example, (R,S)-4-phosphonophenylglycine ((R,S)-PPG), a selective group III mGluR agonist, has demonstrated neuroprotective effects against excitotoxicity in immature rats.[20] Glutamate-induced excitotoxicity is a key pathological mechanism in conditions like stroke and neurodegenerative diseases.[19][21] By agonizing inhibitory mGluRs, these compounds can dampen excessive glutamate signaling and prevent neuronal death.

The introduction of fluorine can alter the electronic distribution of the phenyl ring, thereby modifying the compound's binding affinity and selectivity for different receptor subtypes. This allows for the development of more precise pharmacological tools to dissect and potentially treat neurological disorders.

Caption: Neuroprotection by mGluR agonism of fluorinated phenylglycine derivatives.

Experimental Protocol: In Vitro Excitotoxicity Assay

This protocol describes a method to assess the neuroprotective potential of fluorinated phenylglycine derivatives against glutamate-induced cell death in primary neuronal cultures.

Objective: To determine if test compounds can protect neurons from excitotoxic insults.

Materials:

-

Primary rat hippocampal or cortical neurons cultured for ~14 days in vitro (DIV).

-

Neurobasal medium with B27 supplement.

-

Glutamate stock solution.

-

Test compounds (fluorinated phenylglycine derivatives).

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit.

-

Plate reader for absorbance measurements.

Procedure:

-

Pre-treatment: In a 96-well plate of mature neurons, replace half of the culture medium with fresh medium containing the test compounds at 2x final concentration. Incubate for 1 hour at 37°C.

-

Excitotoxic Insult: Add glutamate to the wells to achieve a final concentration known to induce significant cell death (e.g., 50-100 µM). Include control wells with no glutamate (vehicle) and wells with glutamate but no test compound (positive control for toxicity).

-

Incubation: Incubate for 24 hours at 37°C.

-

LDH Assay:

-

Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Prepare a "maximum LDH release" control by adding lysis buffer to untreated wells for 45 minutes before collecting the supernatant.

-

Add 50 µL of the LDH assay reaction mixture to each supernatant sample.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.

-

Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

-

Determine the percentage of neuroprotection afforded by the test compounds by comparing the cytotoxicity in their presence to the cytotoxicity with glutamate alone.

-

Part 4: Synthesis Strategies

The biological evaluation of these derivatives is predicated on their efficient and selective synthesis. Recent advances have provided several powerful methods for introducing fluorine into the phenylglycine core.

Key Synthetic Approaches

-

Nucleophilic Fluorination: This classic approach often uses reagents like diethylaminosulfur trifluoride (DAST) to displace a hydroxyl group on a precursor molecule with a fluorine atom.[22] It is a reliable method for late-stage fluorination.

-

Metal-Catalyzed C-H Functionalization: A more modern and atom-economical approach involves the direct replacement of a carbon-hydrogen bond on the aromatic ring with a carbon-fluorine bond. Palladium catalysis, often using a directing group, has proven effective for this transformation, allowing for site-selective fluorination of complex molecules.[22][23][24]

The choice of synthetic route is a critical experimental decision, dictated by the desired fluorination pattern, required stereochemistry, and the overall complexity of the target molecule.

Conclusion and Future Outlook

Fluorinated phenylglycine derivatives represent a rich and versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and neurology. The strategic incorporation of fluorine allows for the fine-tuning of biological activity, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.[2][22][25] Future work will undoubtedly focus on developing more sophisticated stereoselective synthetic methods and exploring novel biological targets. The use of ¹⁸F-labeled phenylglycine derivatives for positron emission tomography (PET) imaging in oncology is another exciting frontier, offering the potential to non-invasively monitor tumor metabolism and response to therapy.[26] As our understanding of the intricate interplay between fluorine's unique properties and biological systems deepens, this remarkable class of molecules will continue to be a source of valuable new therapeutic agents and research tools.

References

-

Kuhn, K., et al. (2008). Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. ChemMedChem, 3(10), 1558-1563. [Link]

-

Moughty, B., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(21), 7235. [Link]

-

Grembecka, J., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Molecules, 24(18), 3369. [Link]

-

Laverman, P., et al. (2004). Fluorinated amino acids for tumour imaging with positron emission tomography. European Journal of Nuclear Medicine and Molecular Imaging, 31(12), 1615-1622. [Link]

-

Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 154, 2-17. [Link]

-

Patchett, A. A., et al. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy, 32(3), 319-323. [Link]

-

Leroux, F. R., & Schlosser, M. (2011). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 11(12), 1476-1493. [Link]

-

Li, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(11), 2636. [Link]

-

Al-Masoudi, N. A., et al. (2022). Selected examples of fluorinated amino acids and their modes of action. Journal of Fluorine Chemistry, 255-256, 109968. [Link]

-

Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Kiel University News. [Link]

-

Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856. [Link]

-

Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). Neuropharmacology, 34(8), 851-856. [Link]

-

Leong, K. F., et al. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Journal of Hematology & Oncology, 18(1), 1-23. [Link]

-

Silverman, R. B. (2001). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 108(1), 3-13. [Link]

-

Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry, 23(13), 3482-3494. [Link]

-

Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6845-6874. [Link]

-

Sánchez-Pérez, A. M., et al. (2003). Trialkylglycines: A New Family of Compounds With in Vivo Neuroprotective Activity. CNS Drug Reviews, 9(3), 263-274. [Link]

-

Franzyk, H., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of Peptide Science, 24(9), e3098. [Link]

-

Giménez-Llort, L., et al. (2007). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. Journal of Alzheimer's Disease, 11(3), 329-342. [Link]

-

Kumar, A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(7), 1279-1288. [Link]

-

Folbergrová, J., et al. (2008). Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats. Epilepsy Research, 80(2-3), 176-184. [Link]

-

Al-Ghorbani, M., et al. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 85, 439-450. [Link]

-

Li, T., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(18), 5071-5082. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]

-

Yang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3563. [Link]

-

Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6619. [Link]

-

Laga, E., et al. (2025). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. Molecules, 30(2), 236. [Link]

-

De la Torre, B. G., & Albericio, F. (2021). Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides. Journal of Fluorine Chemistry, 241, 109685. [Link]

-

Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(7), 3043. [Link]

-

Yilmaz, V. T., et al. (2017). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1424-1430. [Link]

-

ResearchGate. (2025). FDA-Approved Fluorinated Anticancer Drugs. [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(6), 2135-2171. [Link]

-

Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2), 006. [Link]

-

ResearchGate. (2018). Fluorinated nucleotide-sugars as enzyme inhibitors or inactivators. [Link]

-

Ruiz-López, J., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceutics, 13(10), 1546. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

-

Wang, Y., et al. (2023). Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. Arabian Journal of Chemistry, 16(4), 104618. [Link]

-

Int J Pharm Chem Anal. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]

-

Zhang, L., et al. (2018). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Advances, 8(26), 14381-14393. [Link]

-

Müller, K., et al. (2007). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 61(4), 173-189. [Link]

-

Jarząb, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(13), 4268. [Link]

-

Süssmuth, R. D., & Müller, M. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1195-1207. [Link]

-

Gusev, E. I., et al. (2000). [Neuroprotective effects of glycine in the acute period of ischemic stroke]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 100(3), 33-38. [Link]

-

ResearchGate. (2025). Phenyl glycine incorporated glitazones as promising novel antidiabetic agents through PPARγ agonism: Design, synthesis and preclinical studies. [Link]

Sources

- 1. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 10. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trialkylglycines: a new family of compounds with in vivo neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of (R, S)-4-phosphonophenylglycine against neuronal damage associated with homocysteic acid-induced seizures in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]

- 23. Novel synthesis of fluorinated molecules with potential in drug research developed [nachrichten.idw-online.de]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorinated amino acids for tumour imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-methyl-DL-phenylglycine (CAS 261951-76-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methyl-DL-phenylglycine is a non-proteinogenic amino acid, a class of molecules with significant and expanding applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into the phenylglycine scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it an attractive building block for novel therapeutics. This guide provides a comprehensive technical overview of 3-Fluoro-4-methyl-DL-phenylglycine, covering its chemical and physical characteristics, established synthetic routes, analytical characterization, and potential applications in the pharmaceutical sciences.

Introduction: The Significance of Fluorinated Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, offer a vast and largely untapped chemical space for the design of novel bioactive molecules.[1] Their structural diversity allows for the fine-tuning of peptide and small molecule drug candidates to enhance efficacy, improve pharmacokinetic profiles, and introduce novel functionalities.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate biological activity.[2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to:

-

Increased Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, which can prolong the in vivo half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Improved Lipophilicity: The introduction of fluorine can increase a molecule's ability to cross cell membranes.

3-Fluoro-4-methyl-DL-phenylglycine combines the structural features of a non-proteinogenic amino acid with the benefits of fluorination, making it a promising candidate for incorporation into a wide range of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-4-methyl-DL-phenylglycine is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 261951-76-2 | N/A |

| Molecular Formula | C9H10FNO2 | [3] |

| Molecular Weight | 183.18 g/mol | [3][4] |

| Physical Form | Solid | [5][6] |

| Melting Point | Data not available for this specific compound. However, the structurally similar 4-Fluoro-DL-phenylglycine has a melting point of >300 °C, suggesting a high melting point for the title compound. | [7] |

| Solubility | Data not available. Expected to be soluble in aqueous acidic and basic solutions, with limited solubility in nonpolar organic solvents. | N/A |

| pKa | Data not available. Expected to have two pKa values corresponding to the carboxylic acid (around 2-3) and the amino group (around 9-10). | N/A |

Synthesis of 3-Fluoro-4-methyl-DL-phenylglycine

The synthesis of α-amino acids is a well-established field of organic chemistry, with several robust methods available. The Strecker and Bucherer-Bergs syntheses are two of the most common and versatile approaches for the preparation of racemic α-amino acids like 3-Fluoro-4-methyl-DL-phenylglycine.[8][9]

Strecker Synthesis: A Foundational Approach

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[8][10]

Caption: Strecker synthesis workflow for 3-Fluoro-4-methyl-DL-phenylglycine.

-

Formation of the α-Aminonitrile:

-

To a solution of 3-fluoro-4-methylbenzaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

-

The reaction is typically stirred at room temperature. The progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aldehyde.

-

Upon completion, the α-aminonitrile intermediate is extracted into an organic solvent.

-

-

Hydrolysis to the Amino Acid:

-

The crude α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., refluxing with aqueous HCl).[1]

-

This step converts the nitrile group to a carboxylic acid.

-

After hydrolysis, the reaction mixture is neutralized to precipitate the amino acid.

-

The crude 3-Fluoro-4-methyl-DL-phenylglycine can be purified by recrystallization.

-

Rationale for Experimental Choices:

-

The use of ammonium chloride provides a source of both ammonia and a mild acid to catalyze imine formation.[10]

-

Acidic hydrolysis is a standard and effective method for converting nitriles to carboxylic acids.

Bucherer-Bergs Synthesis: A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction is another powerful multicomponent reaction that utilizes an aldehyde or ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate.[9][11] This hydantoin can then be hydrolyzed to the desired α-amino acid.

Caption: Bucherer-Bergs synthesis workflow for 3-Fluoro-4-methyl-DL-phenylglycine.

-

Formation of the Hydantoin:

-

A mixture of 3-fluoro-4-methylbenzaldehyde, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol is heated.[9]

-

The reaction is typically carried out in a sealed vessel at elevated temperatures.

-

Upon cooling, the hydantoin intermediate often precipitates from the reaction mixture and can be isolated by filtration.

-

-

Hydrolysis to the Amino Acid:

-

The isolated hydantoin is then hydrolyzed to the amino acid. This is commonly achieved by heating with a strong base, such as barium hydroxide, followed by acidification.

-

The final product, 3-Fluoro-4-methyl-DL-phenylglycine, is then isolated and purified.

-

Rationale for Experimental Choices:

-

The Bucherer-Bergs reaction provides a direct route to a stable, crystalline hydantoin intermediate, which can often be easily purified.[11]

-

Basic hydrolysis of the hydantoin is a high-yielding method to obtain the final amino acid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized 3-Fluoro-4-methyl-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-4-methyl-DL-phenylglycine, ¹H, ¹³C, and ¹⁹F NMR would be employed.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the α-proton, the amino protons, and the methyl protons. The coupling of the aromatic protons to the fluorine atom would result in characteristic splitting patterns. A ¹H NMR spectrum of the related precursor, 3-fluoro-4-methylaniline, can provide a reference for the aromatic region.[12]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms directly bonded to or in close proximity to the fluorine atom would exhibit characteristic C-F coupling constants.[13]

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it particularly useful for characterizing fluorinated compounds.[14][15][16] The ¹⁹F NMR spectrum of 3-Fluoro-4-methyl-DL-phenylglycine would show a single resonance, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.[17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoro-4-methyl-DL-phenylglycine, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be used. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (183.18 g/mol ).[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoro-4-methyl-DL-phenylglycine would be expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

N-H stretch of the amino group (~3000-3500 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

-

C-F stretch (~1000-1400 cm⁻¹)

-

Aromatic C-H and C=C stretches

Applications in Drug Discovery and Development

As a non-proteinogenic amino acid, 3-Fluoro-4-methyl-DL-phenylglycine has significant potential as a building block in the synthesis of novel pharmaceuticals.

Peptide Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing peptide-based drugs with improved properties.[2][20][21] 3-Fluoro-4-methyl-DL-phenylglycine can be used in solid-phase peptide synthesis (SPPS) to introduce unique structural and electronic features into peptide sequences.[22] The fluorinated phenyl group can influence peptide conformation, receptor binding, and resistance to proteolytic degradation. The use of the structurally related 4-Fluoro-DL-phenylglycine in peptide synthesis has been documented.[7]

Pharmaceutical Intermediates

Substituted phenylglycine derivatives are important intermediates in the synthesis of a variety of pharmaceuticals, including antibiotics and other bioactive small molecules. The presence of the fluoro and methyl groups on the aromatic ring of 3-Fluoro-4-methyl-DL-phenylglycine provides handles for further chemical modification, allowing for the generation of diverse compound libraries for drug screening.

Conclusion

3-Fluoro-4-methyl-DL-phenylglycine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methods such as the Strecker and Bucherer-Bergs reactions. The strategic incorporation of this fluorinated non-proteinogenic amino acid into peptides and small molecules offers a promising avenue for the development of novel therapeutics with enhanced properties. Further research into the biological activities of compounds containing this unique amino acid is warranted to fully explore its potential in pharmaceutical applications.

References

-

BuyersGuideChem. 3-Fluoro-DL-phenylglycine | 7292-74-2. [Link]

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

Grokipedia. Strecker amino acid synthesis. [Link]

-

Chem-Station. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. 3-Fluoro-4-methyl-DL-phenylglycine | C9H10FNO2 | CID 2774627. [Link]

-

SpringerLink. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

PubChem. L-Phenylglycine | C8H9NO2 | CID 99291. [Link]

-

MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

ResearchGate. Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]

-

National Center for Biotechnology Information. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. [Link]

-

Pentelute Lab. Rapid Flow-Based Peptide Synthesis. [Link]

-

Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. [Link]

-

Masaryk University. NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. [Link]

-

PubChem. Phenylglycine, D- | C8H9NO2 | CID 70134. [Link]

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. 3-Fluoro-4-methyl-DL-phenylglycine | C9H10FNO2 | CID 2774627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Fluoro-3-methyl-DL-phenylglycine | 261951-77-3 [sigmaaldrich.com]

- 6. 4-Fluoro-3-methyl-DL-phenylglycine | 261951-77-3 [sigmaaldrich.com]

- 7. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 8. grokipedia.com [grokipedia.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. colorado.edu [colorado.edu]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pentelutelabmit.com [pentelutelabmit.com]

- 22. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to Expanding the Chemical Diversity of Peptides

An In-Depth Technical Guide to Non-Canonical Amino Acids in Peptide Synthesis

Abstract: The 20 canonical amino acids form the fundamental basis of protein and peptide structure, yet they represent a mere fraction of the chemical diversity achievable in polypeptide chains. The incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy in peptide chemistry, enabling the design of novel therapeutics, biomaterials, and research tools with enhanced properties. This guide provides a comprehensive technical overview of the core methodologies for incorporating ncAAs into synthetic peptides. We will delve into the strategic considerations, practical workflows, and analytical validation required for successful ncAA-containing peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS) and related techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ncAAs in their work.

The Rationale for Expanding the Genetic Alphabet: Why Use ncAAs?

The introduction of ncAAs into a peptide sequence is a deliberate chemical modification designed to impart specific, desirable properties that are inaccessible with the standard 20 amino acids. The rationale for their use is multifaceted and rooted in overcoming the inherent limitations of natural peptides, such as poor metabolic stability, limited conformational diversity, and a restricted range of functional groups.

Key Advantages of ncAA Incorporation:

-

Enhanced Proteolytic Stability: Native peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The introduction of ncAAs, particularly at or near cleavage sites, can sterically hinder protease recognition and binding, thereby extending the peptide's circulatory half-life. For example, the use of D-amino acids or N-methylated amino acids can dramatically increase resistance to enzymatic degradation.

-

Conformational Control: The side chains and backbone modifications of ncAAs can be used to impose specific conformational constraints on a peptide. This is critical for stabilizing bioactive conformations, such as α-helices or β-turns, which are often required for high-affinity receptor binding. Proline analogs or α,α-disubstituted amino acids are commonly employed for this purpose.

-

Novel Functionalities: ncAAs can introduce unique chemical functionalities not found in nature. These can include bioorthogonal handles for site-specific labeling and conjugation (e.g., azides, alkynes), fluorescent probes for imaging, or photo-cages for spatiotemporal control of peptide activity.

-

Improved Pharmacokinetic and Pharmacodynamic Properties: By fine-tuning lipophilicity, hydrogen bonding capacity, and overall charge through ncAA substitution, it is possible to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide therapeutic.

Core Methodologies for ncAA Incorporation

The synthesis of peptides containing ncAAs primarily relies on chemical synthesis strategies, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent and versatile method.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids in a stepwise fashion. This approach simplifies the purification process, as excess reagents and byproducts are simply washed away after each coupling step.

The two primary SPPS strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, named after the temporary protecting group on the α-amine of the incoming amino acid. Fmoc chemistry is now more widely used due to its milder deprotection conditions (piperidine base) compared to the harsh acid (e.g., trifluoroacetic acid, TFA) required for Boc deprotection.

Workflow for Fmoc-based SPPS of ncAA-containing Peptides:

The general principles of SPPS involve the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently linked to a solid support.[1] Each cycle consists of two main steps: the removal of the temporary N-terminal protecting group (deprotection) and the formation of a peptide bond with the incoming amino acid (coupling).[1] After the desired sequence is assembled, a final cleavage step releases the peptide from the resin and removes any permanent side-chain protecting groups.[1]

Detailed Experimental Protocol: Single Coupling Cycle for ncAA Incorporation

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal acid or amide is desired, respectively.[2] Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[2] Agitate for 5-10 minutes. Drain and repeat this step once more. This removes the Fmoc group from the N-terminal amino acid, exposing a free amine for the next coupling reaction.

-

Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 3-5 times with DMF, followed by 3 times with dichloromethane (DCM), and finally 3 times with DMF again.

-

ncAA Coupling:

-

In a separate vial, pre-activate the ncAA. Dissolve 3-5 equivalents of the Fmoc-protected ncAA in DMF.

-

Add an equivalent amount of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add 2 equivalents of a base, typically N,N-diisopropylethylamine (DIEA), to the activation mixture.

-

Allow the activation to proceed for 1-2 minutes, then add the activated ncAA solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.[1] Reaction times may need to be extended for sterically hindered ncAAs.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow/brown bead color indicates a complete reaction, while a dark blue/purple color signifies incomplete coupling, requiring a second coupling step.

-

Washing: After a successful coupling, wash the resin as described in step 3 to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Challenges and Causality in ncAA Coupling

The incorporation of ncAAs can present unique challenges compared to standard proteinogenic amino acids, primarily due to steric hindrance.

-

Steric Hindrance: Bulky or sterically hindered ncAAs, such as N-methylated or α,α-disubstituted amino acids, can lead to incomplete coupling reactions.[3] This results in the formation of deletion sequences, which are difficult to separate from the desired full-length peptide.

-

Causality: The bulky side chains physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.

-

Mitigation Strategies:

-

Use of Stronger Coupling Reagents: Reagents like HATU or PyBOP® are more effective than standard reagents like HBTU for hindered couplings. They form highly reactive activated esters, which can overcome the steric barrier.

-

Extended Reaction Times & Double Coupling: Simply allowing the reaction to proceed for longer (e.g., overnight) or performing the coupling step twice can often drive the reaction to completion.

-

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[3] The microwave energy increases molecular motion, leading to more frequent and energetic collisions between the reactants.

-

-

Table 1: Common Coupling Reagents for ncAA Incorporation

| Coupling Reagent | Full Name | Use Case | Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Standard, efficient coupling | A reliable workhorse for most amino acids.[4] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Sterically hindered couplings | More reactive and less prone to racemization than HBTU. |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Sterically hindered couplings, especially N-methyl amino acids | Highly effective for difficult sequences.[4] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Economical, general-purpose coupling | The HOBt additive minimizes racemization.[4] |

Post-Synthesis Processing and Analysis

Once the peptide chain is fully assembled, it must be cleaved from the resin and all side-chain protecting groups must be removed. The crude product is then purified and its identity confirmed.

Cleavage and Deprotection

The final step of SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the permanent side-chain protecting groups. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," the composition of which depends on the amino acid sequence.

-

Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Causality of Cocktail Components:

-

TFA: The strong acid that cleaves the peptide from the acid-labile linker and removes most protecting groups (e.g., Boc, tBu).

-

Scavengers (Phenol, Water, Thioanisole, EDT): These molecules are crucial for quenching the highly reactive carbocations that are generated when protecting groups are cleaved. Without scavengers, these carbocations can re-attach to electron-rich side chains (like Tryptophan or Methionine), leading to undesired side products.

Protocol: Peptide Cleavage and Precipitation

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare the appropriate cleavage cocktail and cool it on ice.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[1]

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether 2-3 times to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is rarely pure and requires purification, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

RP-HPLC: This technique separates the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities based on hydrophobicity. A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides from a C18 column.

Analytical Verification:

-

Mass Spectrometry (MS): Essential for confirming the identity of the final product. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the purified peptide, which must match the calculated theoretical mass.

-

Amino Acid Analysis (AAA): A quantitative method to determine the amino acid composition of the peptide, which can be used to confirm the successful and stoichiometric incorporation of the ncAA.

Alternative and Emerging Methodologies

While SPPS is the dominant method, other strategies for ncAA incorporation are gaining traction, particularly for the synthesis of very long peptides or proteins.

-

Native Chemical Ligation (NCL): A powerful technique that allows for the chemoselective ligation of two unprotected peptide segments. One segment must have a C-terminal thioester, and the other must have an N-terminal cysteine. This method is invaluable for synthesizing large proteins and can be used to incorporate ncAAs into specific domains of a larger protein construct.

-

Ribosomal Synthesis via Genetic Code Expansion: This biological approach involves reprogramming the cellular translation machinery to incorporate ncAAs in response to a reassigned codon (typically a stop codon).[5] It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired ncAA and does not cross-react with the host cell's endogenous machinery.[5] This method is powerful for producing ncAA-containing proteins in vivo or in cell-free systems but is limited by the need to engineer a specific orthogonal pair for each new ncAA.[6][7]

Conclusion and Future Outlook

The incorporation of non-canonical amino acids has fundamentally expanded the horizons of peptide science. SPPS remains the most robust and versatile method for generating ncAA-containing peptides, offering precise control over the sequence and chemistry. The challenges posed by sterically hindered ncAAs are increasingly being met with advanced coupling reagents and technologies like microwave-assisted synthesis. As our understanding of peptide structure-activity relationships grows, the strategic incorporation of ncAAs will continue to be a cornerstone of modern drug discovery and biomaterial engineering, enabling the creation of molecules with superior stability, enhanced activity, and novel functionalities. The continued development of both chemical and biological synthesis methods will further accelerate the exploration of the vast chemical space offered by an expanded amino acid alphabet.

References

-

Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00713-22. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10599. Retrieved from [Link]

-

White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-589. Retrieved from [Link]

-

Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-136. Retrieved from [Link]

-

Enninful, R., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 71(1), 3-26. Retrieved from [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, 7(6). Retrieved from [Link]

-

Küchler, M. F., & Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 153. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. peptide.com [peptide.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]